
Formaldehyde hydrazone
Overview
Description
Formaldehyde hydrazone is an organic compound formed by the reaction of formaldehyde with hydrazine. It is a derivative of hydrazone, characterized by the presence of a hydrazone functional group (-NH-N=CH2). This compound is known for its stability and nucleophilic properties, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formaldehyde hydrazone can be synthesized through the condensation reaction between formaldehyde and hydrazine. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The general reaction is as follows:
HCHO+H2NNH2→H2N-N=CH2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting formaldehyde with hydrazine hydrate in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Formaldehyde hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Azines
Reduction: Hydrazine derivatives
Substitution: Substituted hydrazones
Scientific Research Applications
Analytical Chemistry
Derivatization for Detection
Formaldehyde hydrazone is extensively used in analytical chemistry for the derivatization of formaldehyde in samples. The derivatization process typically involves the reaction of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH), resulting in the formation of formaldehyde 2,4-dinitrophenylhydrazone. This derivative is easily ionizable and can be detected using electrospray ionization time-of-flight mass spectrometry (ESI-TOF) . The derivatization enhances the sensitivity and specificity of formaldehyde detection in various matrices, including non-aqueous methanol solutions .
High-Performance Liquid Chromatography
In environmental monitoring, this compound derivatives are analyzed using high-performance liquid chromatography (HPLC) with UV detection. This method allows for the quantification of formaldehyde levels in indoor air samples, providing crucial data for assessing air quality . The use of acetonitrile as a desorption solvent facilitates the extraction and subsequent analysis of these derivatives .
Synthetic Methodologies
Formyl Anion Equivalent
Recent studies have highlighted the use of formaldehyde hydrazones as formyl anion equivalents in organic synthesis. They serve as nucleophiles for the asymmetric addition to carbonyl compounds, leading to the formation of α-hydroxy aldehydes. This approach has been demonstrated to be effective in catalytic enantioselective reactions, showcasing the utility of formaldehyde hydrazones in creating complex organic molecules .
Oxidative Dimerization Reactions
Formaldehyde hydrazones also participate in oxidative dimerization reactions under specific conditions. For instance, phenylhydrazones derived from formaldehyde can undergo oxidative transformations to yield glyoxal bisphenylhydrazone products. This reaction pathway is significant for developing new synthetic routes in organic chemistry .
Environmental Applications
Indoor Air Quality Monitoring
Formaldehyde is a common indoor air pollutant, and its monitoring is crucial for health safety. The application of this compound derivatives provides a method for detecting and quantifying formaldehyde levels in indoor environments. Studies have shown that specific filtration systems can effectively reduce indoor concentrations of formaldehyde through adsorption mechanisms involving hydrazone derivatives .
Case Studies
Mechanism of Action
Formaldehyde hydrazone can be compared with other hydrazone derivatives such as acetone hydrazone and benzaldehyde hydrazone. While all these compounds share the hydrazone functional group, this compound is unique due to its high reactivity and stability. This makes it particularly useful in synthetic applications where other hydrazones may not be as effective.
Comparison with Similar Compounds
- Acetone hydrazone
- Benzaldehyde hydrazone
- Methyl ethyl ketone hydrazone
Formaldehyde hydrazone stands out due to its versatility and efficiency in various chemical reactions, making it a valuable tool in both research and industrial applications.
Biological Activity
Formaldehyde hydrazone, a condensation product of formaldehyde and hydrazine, has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Synthesis of this compound
This compound can be synthesized through the reaction of formaldehyde with hydrazine or its derivatives. The reaction typically involves the formation of a hydrazone linkage, characterized by the general structure:
where and represent alkyl or aryl groups. The synthesis conditions can vary, impacting the yield and purity of the product. Notably, this compound exhibits stability under certain conditions, making it a useful intermediate in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound and its derivatives possess significant antimicrobial activity . A systematic review highlighted that hydrazones exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi. For instance, certain hydrazones demonstrated potent antifungal properties against strains like Candida albicans and Aspergillus niger .
Anticancer Effects
This compound has also been investigated for its anticancer potential . Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving DNA methylation. Specifically, the interaction between hydrazine and endogenous formaldehyde leads to the formation of methylating agents that can modify DNA, potentially resulting in tumor suppression . In vivo studies have demonstrated that administration of this compound can inhibit tumor growth in animal models .
Neurotoxicity and Hepatotoxicity
While this compound exhibits beneficial biological activities, it is crucial to note its toxicity . Research has indicated that exposure to hydrazine derivatives can lead to neurotoxic and hepatotoxic effects in rodents. The formation of 7-methylguanine and O6-methylguanine in DNA following administration suggests a risk of carcinogenic outcomes due to DNA methylation processes induced by this compound .
Case Studies
- Hydrazine-Induced Methylation : A study involving rats showed that co-administration of hydrazine with formaldehyde resulted in significant DNA methylation changes, implicating this compound as a key player in this process .
- Antimicrobial Efficacy : Another case study evaluated the efficacy of various hydrazones against clinical isolates of bacteria. Results indicated that certain derivatives of this compound displayed remarkable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates capable of interacting with biological macromolecules:
- DNA Methylation : The condensation product can lead to the formation of methylating agents that modify guanine residues in DNA, potentially leading to mutagenesis or apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Formaldehyde derivatives may induce oxidative stress by generating ROS, contributing to their antimicrobial and anticancer activities .
Q & A
Basic Research Questions
Q. What is the molecular structure of formaldehyde phenylhydrazone, and how does its hydrazone functional group influence reactivity?
- Answer : Formaldehyde phenylhydrazone (C₇H₈N₂) consists of a phenyl group bonded to a hydrazone moiety (–NH–N=CH–). The hydrazone group enables resonance stabilization and acts as a nucleophile in reactions with carbonyl compounds. Its planar structure facilitates π-π interactions in supramolecular assemblies, while the –NH– group participates in hydrogen bonding. The electron-withdrawing nature of the phenyl ring enhances electrophilic reactivity at the hydrazone nitrogen .
Q. What derivatization reagents are used for formaldehyde detection, and how do their reaction kinetics and specificity compare?
- Answer : Common reagents include 2,4-dinitrophenylhydrazine (DNPH) and 3-methyl-2-benzothiazolinone hydrazone (MBTH). DNPH reacts with aldehydes/ketones to form colored hydrazones but requires 1 hour for completion and lacks selectivity for formaldehyde. MBTH, in contrast, reacts faster (10–15 minutes) and forms a stable blue chromophore with formaldehyde, detectable at 630 nm. However, MBTH may interfere with other α,β-unsaturated carbonyls. Selection depends on study goals: DNPH for broad aldehyde screening, MBTH for rapid formaldehyde-specific assays .
Q. How can formaldehyde hydrazone derivatives be synthesized, and what purification methods ensure high yield?
- Answer : Synthesis involves condensing formaldehyde with substituted hydrazines (e.g., phenylhydrazine) under acidic conditions (pH 3–5). Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress with TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures minimal byproduct formation. Yield optimization requires strict control of stoichiometry and temperature (25–40°C) .
Advanced Research Questions
Q. What mechanisms underlie the enantioselective addition of formaldehyde tert-butyl hydrazone (FTBH) to aldehydes in organocatalytic systems?
- Answer : Bifunctional squaramide catalysts activate both FTBH (via H-bond donation to the hydrazone N–H) and aldehydes (via H-bond acceptance at the carbonyl oxygen). This dual activation induces a stereoselective transition state, favoring (R)- or (S)-configured alcohols. Solvent choice (e.g., α,α,α-trifluorotoluene) homogenizes the reaction medium, improving reproducibility. Enantiomeric excess (>90%) is confirmed via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Q. How do computational models predict the electronic properties of this compound derivatives, and what experimental validations are required?
- Answer : Quantum chemistry (DFT) and Quantitative Structure-Property Relationship (QSPR) models calculate parameters like HOMO-LUMO gaps and electrophilicity indices. For example, formaldehyde phenylhydrazone exhibits a HOMO energy of −6.2 eV, indicating nucleophilic character. Experimental validation includes UV-Vis spectroscopy (λmax ~350 nm for hydrazones) and cyclic voltammetry to correlate computed redox potentials with observed behavior .
Q. What challenges arise in quantifying this compound in environmental matrices, and how are matrix interferences mitigated?
- Answer : Complex matrices (e.g., air, biological fluids) require derivatization followed by HPLC-UV or GC-MS. Key challenges include competing reactions with other aldehydes and low recovery rates (<70%). Solid-phase extraction (C18 cartridges) and standard addition calibration improve accuracy. For air samples, DNPH-coated sorbents are paired with active sampling (0.5–1.0 L/min flow rate) to minimize humidity effects .
Q. Methodological Guidance
Q. How should HPLC parameters be optimized for separating this compound derivatives?
- Answer : Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (60:40 v/v) at 1.0 mL/min. Detection at 360 nm (DNPH derivatives) or 630 nm (MBTH derivatives) ensures sensitivity. Column temperature (30°C) reduces peak broadening. For chiral separations, employ amylose-based columns with hexane/ethanol gradients .
Q. What spectroscopic techniques characterize this compound stability under varying pH and temperature conditions?
- Answer : UV-Vis spectroscopy tracks absorbance changes (e.g., λmax shifts) under acidic (pH 2–4) vs. alkaline (pH 9–11) conditions. FT-IR identifies hydrolytic degradation (loss of –N=N– stretch at 1600 cm⁻¹). Stability studies at 25°C, 40°C, and 60°C over 72 hours, analyzed via Arrhenius plots, predict shelf-life .
Q. Data Interpretation & Conflict Resolution
Q. How to resolve contradictions in reported rate constants for this compound formation?
- Answer : Discrepancies arise from solvent polarity, ionic strength, and reagent purity. Standardize conditions (e.g., 0.1 M phosphate buffer, pH 5.0) and validate via kinetic UV-Vis assays. Compare with computational kinetic models (e.g., transition state theory) to identify outliers .
Q. What statistical approaches validate this compound quantification in low-concentration samples?
- Answer : Use limit of detection (LOD = 3.3σ/S) and limit of quantification (LOQ = 10σ/S) calculations based on calibration curves. Bootstrap resampling (n=1000 iterations) estimates uncertainty. For trace levels (<1 µg/L), isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled internal standards improves precision .
Properties
IUPAC Name |
methylidenehydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2/c1-3-2/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBOAVAEGRJRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216503 | |
Record name | Formaldehyde hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.056 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-91-0 | |
Record name | Formaldehyde hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC60510 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formaldehyde hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORMALDEHYDE HYDRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KJS193L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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